alpha-Bisabolene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051800 | |
| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17627-44-0 | |
| Record name | α-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bisabolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Engineering of Alpha Bisabolene
Elucidation of Alpha-Bisabolene Biosynthetic Pathways
The biosynthesis of this compound originates from simple precursors that are assembled into the final C15 structure through a series of enzymatic reactions. Two primary pathways, the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, are responsible for producing the fundamental five-carbon building blocks of all isoprenoids, including this compound.
The MVA pathway is a crucial metabolic route for the biosynthesis of isoprenoid precursors. nih.govnih.gov This pathway begins with acetyl-CoA and proceeds through a series of reactions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov In many eukaryotes and archaea, the MVA pathway is the primary source of these essential C5 building blocks. nih.govnih.gov The pathway is subject to complex regulation, with enzymes such as HMG-CoA reductase playing a key role. nih.gov Metabolic engineering strategies often focus on enhancing the carbon flux through the MVA pathway to increase the precursor supply for sesquiterpene production. acs.orgacs.org
The Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. nih.govrsc.org This pathway is prevalent in most bacteria and in the plastids of plants and some eukaryotic parasites. nih.govnih.gov The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov It is generally considered more efficient in terms of carbon and energy utilization compared to the MVA pathway. researchgate.net Key regulatory enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), control the flux towards isoprenoid biosynthesis. researchgate.netresearchgate.net
Both the MVA and MEP pathways converge on the production of IPP and DMAPP. nih.gov These five-carbon units are then sequentially condensed by farnesyl diphosphate synthase (FPS). This enzyme catalyzes the addition of two molecules of IPP to one molecule of DMAPP, forming the C15 compound farnesyl diphosphate (FPP). nih.gov FPP is a critical branch-point intermediate in isoprenoid metabolism, serving as the direct precursor for all sesquiterpenes, including this compound, as well as other molecules like sterols and dolichols. nih.govnih.gov
The final and committed step in this compound biosynthesis is the conversion of FPP, which is catalyzed by a specific class of enzymes known as terpene synthases (TPS), specifically this compound synthases. These enzymes facilitate the complex cyclization of the linear FPP molecule into the characteristic cyclic structure of this compound. nih.gov Several this compound synthases have been identified and characterized from various organisms.
Ag1 : An (E)-alpha-bisabolene synthase from the grand fir, Abies grandis. This enzyme is involved in the plant's defense mechanisms, producing this compound as part of its defensive oleoresin in response to insect attacks or injury. uniprot.org
MrBBS : While primarily characterized as an α-bisabolol synthase from German chamomile (Matricaria recutita), related studies on the sesquiterpenoid profile in engineered hairy roots also show the accumulation of cis-α-bisabolene, indicating the presence and activity of enzymes that can produce bisabolene (B7822174) isomers from FPP. nih.gov
NvTPS1 : A terpene synthase from the green alga Neochloris vigenis has been identified that produces (S)-β-bisabolene, demonstrating the diversity of bisabolene synthase enzymes across different biological kingdoms.
| Enzyme | Abbreviation | Source Organism | Function |
|---|---|---|---|
| Farnesyl Diphosphate Synthase | FPS | Various (e.g., Matricaria recutita) | Catalyzes the formation of FPP from IPP and DMAPP. nih.gov |
| (E)-alpha-Bisabolene Synthase | Ag1 | Abies grandis (Grand Fir) | Converts FPP to this compound. uniprot.org |
| Terpene Synthase 1 | NvTPS1 | Neochloris vigenis | Produces (S)-β-bisabolene from FPP. |
The spatial organization of metabolic pathways within the cell is critical for their efficiency and regulation. In plants, the MVA and MEP pathways are spatially separated; the MVA pathway is typically located in the cytosol and endoplasmic reticulum, while the MEP pathway is confined to plastids. nih.gov
The enzymes responsible for the later stages of this compound synthesis, namely Farnesyl Diphosphate Synthase (FPS) and this compound synthase, are generally found in the cytosol. For instance, studies on German chamomile have shown that both MrFPS and the related α-bisabolol synthase (MrBBS) are localized in the cytosol. nih.govresearchgate.netnih.gov However, for metabolic engineering purposes, biosynthetic pathways can be redirected to different subcellular compartments. Researchers have successfully compartmentalized the FPP biosynthetic pathway and an this compound synthase into the peroxisomes of the yeast Yarrowia lipolytica to isolate the pathway from competing metabolic routes and enhance production. rsc.orgsingaporetech.edu.sgexlibrisgroup.com
The production of this compound is tightly controlled at the genetic level through the regulation of biosynthetic gene expression. The promoters of genes encoding key enzymes, such as FPS and terpene synthases, contain specific cis-acting regulatory elements. nih.govnih.gov These elements function as binding sites for various transcription factors (TFs), which can activate or repress gene expression in response to developmental cues or environmental stimuli. nih.gov
In German chamomile, several families of transcription factors have been identified as potential regulators of the sesquiterpenoid biosynthesis pathway. These include:
WRKY
AP2/ERF
MYB
These transcription factors can modulate the expression of MrFPS and MrBBS genes, thereby controlling the flux towards sesquiterpene production. nih.govnih.govconsensus.app Understanding this regulatory network is crucial for developing strategies to enhance the production of valuable compounds like this compound through metabolic engineering. acs.org
Advanced Metabolic Engineering Strategies for Enhanced this compound Production
The microbial synthesis of α-bisabolene, a valuable sesquiterpene, has garnered significant attention as a sustainable alternative to traditional extraction from plant sources. nih.gov Advanced metabolic engineering strategies are pivotal in developing robust microbial cell factories capable of high-titer α-bisabolene production. These strategies focus on optimizing precursor supply, enhancing pathway flux, and mitigating metabolic burdens on the host organism.
Engineering Microbial Platforms (e.g., Yarrowia lipolytica, Saccharomyces cerevisiae, Escherichia coli, Pichia pastoris, Synechocystis sp. PCC 6803)
A variety of microbial hosts have been engineered for α-bisabolene production, each offering unique advantages.
Yarrowia lipolytica , an oleaginous yeast, is a particularly attractive platform due to its high capacity for lipid accumulation, which can serve as a sink for lipophilic products like α-bisabolene. acs.orgnih.gov Researchers have successfully engineered Y. lipolytica to produce α-bisabolene from waste cooking oil, achieving titers as high as 15.5 g/L in fed-batch fermentation. rsc.orgsingaporetech.edu.sg This was accomplished through a combination of strategies, including compartmentalization of the biosynthetic pathway in the peroxisome and optimization of precursor supply. rsc.orgsingaporetech.edu.sg Another study reported a titer of 1954.3 mg/L by engineering both the mevalonate (MVA) pathway and lipid droplet storage. acs.orgnih.gov
Saccharomyces cerevisiae , a well-characterized and genetically tractable yeast, has also been extensively engineered for sesquiterpene production. acs.org By maximizing the carbon flux in the α-bisabolene synthesis pathway through iterative enhancement of the MVA pathway, a remarkable titer of 18.6 g/L was achieved in fed-batch fermentation. acs.orgnih.gov This represents one of the highest reported titers for α-bisabolene in any microbial host to date.
Escherichia coli , a bacterium with rapid growth and well-established genetic tools, has been engineered to produce α-bisabolene with titers exceeding 900 mg/L. nih.gov This was achieved through a combination of enzyme screening and metabolic engineering to create a farnesyl diphosphate-overproducing platform. nih.gov
Pichia pastoris , a methylotrophic yeast, has been engineered to produce α-bisabolene from methanol (B129727). By optimizing the cytosolic mevalonate (MVA) pathway and expressing α-bisabolene synthase, production was significantly improved. acs.org Further engineering of the peroxisomal MVA pathway led to a production of 1.1 g/L of α-bisabolene in fed-batch fermentation. acs.orgnih.gov
The table below summarizes notable achievements in α-bisabolene production across different microbial platforms.
| Microbial Platform | Key Engineering Strategies | α-Bisabolene Titer | Reference |
| Yarrowia lipolytica | Peroxisome compartmentalization, systems metabolic engineering | 15.5 g/L | rsc.orgsingaporetech.edu.sg |
| Yarrowia lipolytica | MVA pathway manipulation, lipid droplet storage engineering | 1954.3 mg/L | acs.orgnih.gov |
| Saccharomyces cerevisiae | Iterative enhancement of MVA pathway, two-stage fermentation | 18.6 g/L | acs.orgnih.gov |
| Escherichia coli | Enzyme screening, metabolic engineering for FPP overproduction | >900 mg/L | nih.gov |
| Pichia pastoris | Optimization of peroxisomal MVA pathway | 1.1 g/L | acs.orgnih.gov |
Optimization of Isoprenoid Biosynthetic Pathway Flux
The biosynthesis of α-bisabolene proceeds through the isoprenoid pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In eukaryotes like yeast, this occurs via the mevalonate (MVA) pathway. researchgate.net Enhancing the metabolic flux through this pathway is a cornerstone of increasing α-bisabolene yields.
Key strategies for optimizing isoprenoid biosynthetic pathway flux include:
Overexpression of rate-limiting enzymes: Identifying and overexpressing enzymes that catalyze the slow steps in the pathway can significantly boost product formation. researchgate.net
Downregulation of competing pathways: Minimizing the diversion of precursors to other metabolic pathways, such as sterol biosynthesis, can channel more carbon towards α-bisabolene. researchgate.net
Introduction of heterologous pathways: In some cases, introducing an entire heterologous pathway, such as the MVA pathway in E. coli, can be more efficient than optimizing the native pathway. nih.gov
Compartmentalization of Biosynthetic Pathways in Cellular Organelles
Compartmentalization of the α-bisabolene biosynthetic pathway within specific cellular organelles, such as peroxisomes or mitochondria, offers several advantages. nih.govnih.gov This strategy can:
Isolate the pathway from competing metabolic reactions. singaporetech.edu.sgnih.gov
Increase the local concentration of substrates and enzymes. mdpi.com
Alleviate the toxicity of intermediates or the final product to the host cell. nih.govnih.gov
In Yarrowia lipolytica, compartmentalizing the farnesyl diphosphate (FPP) biosynthetic pathway and α-bisabolene synthase into the peroxisome led to high-level α-bisabolene production. rsc.orgsingaporetech.edu.sg Similarly, mitochondrial engineering in Y. lipolytica has been explored to harness the mitochondrial acetyl-CoA pool for terpenoid production. fao.org This approach has the potential to sustainably produce valuable compounds from waste materials. fao.org
Precursor Supply Augmentation (e.g., Acetyl-CoA, ATP)
The availability of primary precursors like acetyl-CoA and energy cofactors like ATP is crucial for efficient isoprenoid biosynthesis. sci-hub.senih.gov The MVA pathway, which is central to α-bisabolene production in yeast, consumes three molecules of acetyl-CoA and three molecules of ATP to produce one molecule of IPP.
Strategies to augment precursor supply include:
Engineering central carbon metabolism: Modifying central metabolic pathways to direct more carbon flux towards acetyl-CoA. nih.gov
Introducing alternative acetyl-CoA production pathways: Heterologous pathways that produce acetyl-CoA with higher yields or different cofactor requirements can be introduced. oup.com
Enhancing ATP regeneration: Overexpressing components of the respiratory chain or other ATP-generating pathways can ensure an adequate supply of energy. researchgate.net
Genetic Modulation of Rate-Limiting Enzymes (e.g., Acetoacetyl-CoA Thiolase, HMG-CoA Reductase)
Fine-tuning the expression levels of key rate-limiting enzymes is a powerful strategy to optimize metabolic pathways. mdpi.com Two critical enzymes in the MVA pathway are acetoacetyl-CoA thiolase and HMG-CoA reductase.
Acetoacetyl-CoA Thiolase (Erg10): This enzyme catalyzes the first committed step of the MVA pathway, the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. Overexpression of the gene encoding this enzyme, ERG10, has been shown to improve sesquiterpene production in P. pastoris. researchgate.net
HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate and is a major rate-limiting step in the MVA pathway. acs.org Overexpression of a truncated, soluble form of HMG-CoA reductase (tHMG) that is insensitive to feedback inhibition is a common and effective strategy to increase the flux through the MVA pathway and enhance the production of various isoprenoids, including α-bisabolene. nih.govnih.gov Co-expression of HMG-CoA reductase with other pathway enzymes has also been shown to significantly increase sesquiterpene production. nih.gov
Strategic Gene Copy Number Optimization for Target Enzymes
The optimal expression level for each enzyme in a biosynthetic pathway is not necessarily the highest possible level. Overexpression of certain enzymes can lead to the accumulation of toxic intermediates or create a metabolic burden on the cell. illinois.edu Therefore, optimizing the copy number of each gene in the pathway is crucial for balancing metabolic flux and maximizing product yield. rsc.orgsingaporetech.edu.sg
Combinatorial approaches, where libraries of strains with varying gene copy numbers are created and screened, can be used to identify the optimal expression profile for the entire pathway. oup.com This allows for the fine-tuning of enzyme levels to achieve a balanced and efficient production system. nih.gov
| Efflux Pump | Source Organism | Host Organism | Effect on α-Bisabolene Production |
| AcrB | Escherichia coli | Yarrowia lipolytica | Increased titer |
| ABCG1 | Grosmania clavigera | Yarrowia lipolytica | Increased titer |
Utilization of Renewable Feedstocks for Sustainable Production
The economic feasibility of microbial this compound production is heavily dependent on the cost of the feedstock. Consequently, significant research has been dedicated to utilizing low-cost, renewable feedstocks to create a more sustainable and cost-effective process.
Waste Cooking Oil:
The oleaginous yeast Yarrowia lipolytica is particularly well-suited for converting lipid-rich waste streams into valuable biochemicals due to its ability to metabolize hydrophobic substrates. Several studies have successfully demonstrated the production of this compound from waste cooking oil (WCO). nih.govnih.gov In one instance, an engineered strain of Y. lipolytica produced 973.1 mg/L of α-bisabolene from WCO. nih.gov Further optimization through peroxisome engineering and systems metabolic engineering in Y. lipolytica led to a remarkable titer of 3028.9 mg/L of this compound in shake flask cultivation using WCO as the sole carbon source. rsc.orgsingaporetech.edu.sg In fed-batch fermentation, this optimized strain achieved a production of 15.5 g/L, the highest reported titer for this compound from an engineered microbe. rsc.orgsingaporetech.edu.sgexlibrisgroup.com Another study reported a final engineered strain that produced 1954.3 mg/L of α-bisabolene from waste cooking oil in shake flask fermentation. nih.govresearchgate.net
Methanol:
Methanol is considered an ideal renewable feedstock for biomanufacturing as it can be produced from CO2. cas.cncas.cn Researchers have engineered the methylotrophic yeast Pichia pastoris for the bioproduction of this compound from methanol as the sole carbon source. cas.cncas.cn By optimizing the isoprenoid biosynthetic pathway in both the cytosol and peroxisomes, a production of 1.1 g/L of α-bisabolene was achieved in fed-batch shake-flask cultivation. cas.cncas.cnnih.gov Proteomic analysis was instrumental in identifying and alleviating bottlenecks in the metabolic pathway, specifically the acetoacetyl-CoA thiolase enzyme in the peroxisomal pathway, which led to a 100% improvement in biosynthesis. cas.cncas.cn
Lignocellulosic Biomass:
Lignocellulosic biomass, derived from agricultural and forestry waste, represents an abundant and non-food-competing feedstock for biofuel and biochemical production. researchgate.netresearchgate.net While the direct conversion of lignocellulosic hydrolysates to this compound is an area of active research, engineered oleaginous yeasts like Rhodosporidium toruloides have been developed for the production of (E)-α-bisabolene from biomass hydrolysates, demonstrating the potential of this feedstock. lbl.gov
| Feedstock | Microorganism | Production Titer of α-Bisabolene |
| Waste Cooking Oil | Yarrowia lipolytica | 973.1 mg/L nih.gov |
| Waste Cooking Oil | Yarrowia lipolytica (optimized) | 3028.9 mg/L (shake flask), 15.5 g/L (fed-batch) rsc.orgsingaporetech.edu.sg |
| Waste Cooking Oil | Yarrowia lipolytica (lipid droplet engineered) | 1954.3 mg/L nih.gov |
| Methanol | Pichia pastoris | 1.1 g/L cas.cncas.cnnih.gov |
| Biomass Hydrolysate | Rhodosporidium toruloides | Production demonstrated lbl.gov |
Comparative Analysis of this compound Isomer Production via Metabolic Engineering
Metabolic engineering allows for the specific production of different bisabolene isomers by introducing the corresponding synthase enzymes into a microbial host. The choice of synthase determines the primary isomer produced.
In a proof-of-principle study using Yarrowia lipolytica, researchers successfully produced α-bisabolene, β-bisabolene, and γ-bisabolene by expressing synthases from different plant sources. nih.govnih.gov
α-bisabolene synthase (α-BS) from Abies grandis was used for the production of α-bisabolene.
β-bisabolene synthase (β-BS) from Zingiber officinale was used for the production of β-bisabolene.
γ-bisabolene synthase (γ-BS) from Helianthus annuus was used for the production of γ-bisabolene.
This work demonstrated that while the expression levels of the different synthases were similar, the production levels of the corresponding bisabolene isomers varied significantly. nih.gov When utilizing waste cooking oil as a feedstock, the engineered Y. lipolytica strains achieved the following titers:
α-bisabolene: 973.1 mg/L
β-bisabolene: 68.2 mg/L
γ-bisabolene: 20.2 mg/L
Pharmacological Activities and Molecular Mechanisms of Alpha Bisabolene
Antimicrobial Activity of Alpha-Bisabolene
This compound has demonstrated a range of antimicrobial effects, which are attributed to its ability to interact with and compromise microbial cells.
The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane. nih.gov As a lipophilic compound, it can easily penetrate the lipid bilayer of bacterial and fungal cell membranes. aimspress.com This interaction increases membrane permeability, compromising the structural integrity of the cell. researchgate.net The disruption of the membrane leads to the leakage of vital intracellular components, such as ions and macromolecules, ultimately culminating in cell death. aimspress.comresearchgate.net This mechanism is a common trait among terpenoids, whose hydrophobicity allows them to partition into the lipids of the cell membrane and disrupt their structure. nih.gov
By compromising the cell membrane, this compound effectively inhibits microbial cell viability. The loss of selective permeability prevents the cell from maintaining its essential electrochemical gradients, which are necessary for processes like ATP synthesis and nutrient transport. nih.gov The subsequent leakage of cellular contents and the inability to carry out vital metabolic functions lead to a decline in the number of viable microbial cells. mdpi.com Studies on essential oils containing this compound have confirmed that increasing concentrations lead to a proportional decrease in bacterial growth and viability. d-nb.info
This compound is a component of several essential oils that exhibit activity against pathogenic yeasts of the Candida genus. While data on the pure compound is limited, the antifungal potential of essential oils containing it provides valuable insights. For instance, α-bisabolene is found in essential oils that show activity against Candida albicans, a common opportunistic pathogen. mdpi.com The emergence of antifungal resistance in species like C. albicans and C. glabrata has spurred research into alternative agents, including plant-derived compounds like sesquiterpenes. mdpi.com
Table 1: Antifungal Activity of Essential Oils Containing this compound and Related Sesquiterpenes This table presents findings from essential oils where this compound or related compounds are present. The activity is attributed to the entire oil, not the single compound.
| Plant Source/Compound | Target Fungus | Key Findings | Reference |
|---|---|---|---|
| Myrcia multiflora Specimen B (contains 10.64% (E)-γ-bisabolene) | Candida species | Showed sensitivity with inhibition zones of 9–11 mm. | mdpi.comiec.gov.br |
| Myrcia multiflora Specimen A (contains α-bulnesene) | Candida famata | Exhibited fungicidal action with a Minimum Inhibitory Concentration (MIC) of 0.78 µL/mL. | mdpi.comiec.gov.br |
| Myrcia multiflora Specimen C (contains (E)-nerolidol) | Candida albicans, C. krusei | Showed fungicidal action with a Minimum Fungicidal Concentration (MFC) of 50 µL/mL. | mdpi.comiec.gov.br |
Research has shown that this compound possesses activity against a spectrum of both Gram-positive and Gram-negative bacteria. Essential oils containing this compound as a constituent have demonstrated notable antibacterial effects. iosrphr.org For example, an essential oil from Alpinia galanga containing α-bisabolene showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. iosrphr.org Similarly, the essential oil of Ferula vesceritensis, which contains 8.57% α-bisabolene, exhibited strong antibacterial action against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. d-nb.info
Table 2: Antibacterial Activity of an Essential Oil Containing this compound
| Plant Source | This compound Content | Target Bacteria | Inhibition Zone Diameter (at 8 mg/mL) | Reference |
|---|---|---|---|---|
| Ferula vesceritensis | 8.57% | Staphylococcus aureus | 27.00 mm | d-nb.info |
| Ferula vesceritensis | 8.57% | Escherichia coli | 26.00 mm | d-nb.info |
| Ferula vesceritensis | 8.57% | Klebsiella pneumoniae | Not specified, but growth was prevented | d-nb.info |
Specific isomers and derivatives of this compound have been investigated for their activity against Leishmania, the protozoan parasite responsible for leishmaniasis. Research on the essential oil of Eremanthus erythropappus identified cis-α-bisabolene as a major constituent and evaluated its leishmanicidal activity. cropj.com Furthermore, a related compound, trans-Z-α-bisabolene epoxide, isolated from Piper auritum, was also tested for its effects on Leishmania. researchgate.netucr.ac.cr These studies indicate a potential role for bisabolene-type sesquiterpenes as lead compounds for anti-leishmanial drug discovery.
Table 3: Anti-Leishmanial Activity of this compound Derivatives
| Compound | Target Species | Activity Metric | Value | Reference |
|---|---|---|---|---|
| cis-α-Bisabolene* | Leishmania amazonensis (promastigotes) | IC₅₀ | Not explicitly stated for the pure compound, but the essential oil rich in it had an IC₅₀ of 6.00-9.22 µg/mL. | cropj.com |
| trans-Z-α-Bisabolene epoxide | Leishmania sp. | CI₅₀ | 50.0 µg/mL | researchgate.net |
\Note: Activity reported for the essential oil of Eremanthus erythropappus, which contains cis-α-bisabolene as a major component.*
Anti-inflammatory Mechanisms of this compound
The anti-inflammatory activities of this compound are primarily linked to its ability to modulate key enzymatic pathways involved in the inflammatory response. Research suggests that one of the principal mechanisms is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. acgpubs.org The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this enzyme, this compound can effectively reduce the production of these inflammatory molecules. acgpubs.org
Studies on essential oils rich in various terpenes, including trans-α-bisabolene, have demonstrated significant 5-lipoxygenase inhibitory capacity. acgpubs.org For example, the essential oil of Foeniculum vulgare (fennel), which contains trans-α-bisabolene, showed a potent inhibitory effect on 5-LOX, with an IC₅₀ value comparable to the positive control, nordihydroguaiaretic acid. acgpubs.org While direct studies on the isolated compound are less common, the activity of essential oils containing it points toward this specific molecular target. Additionally, terpenoids are known to modulate the production of inflammatory cytokines such as IL-1β and TNF-α, which are central to the inflammatory cascade, although the direct action of pure this compound on these pathways requires further elucidation. scielo.brbioline.org.br
Modulation of Pro-inflammatory Mediator Production (e.g., NO, PGE2, TNF-α, IL-1β, IL-6)
Currently, there is a lack of direct scientific evidence from studies on the isolated compound this compound to definitively document its modulatory effects on the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), or interleukin-6 (IL-6). While some essential oils containing this compound have shown anti-inflammatory activity, the effects cannot be exclusively attributed to this single compound without further specific investigation.
Enzymatic Inhibition (e.g., 5-lipoxygenase, iNOS, COX-2)
The direct inhibitory action of purified this compound on pro-inflammatory enzymes like 5-lipoxygenase (5-LOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) is not well-documented in the available scientific literature. Research on various plant extracts and other sesquiterpenes suggests that inhibition of these enzymes is a common mechanism for anti-inflammatory activity, but specific data for this compound is sparse. igi-global.comijpar.com
Anticancer Effects of this compound
Preliminary research and patent literature suggest that this compound may possess anti-tumor properties, but comprehensive studies on its mechanisms of action are still emerging.
Induction of Apoptosis (e.g., Caspase Activation, Bax/Bcl-2 Modulation, Cytochrome-C Release)
Evidence for the pro-apoptotic activity of this compound comes from studies of plant extracts where it is a known constituent. A study on a methanol (B129727) extract of Cajanus cajan (pigeon pea) identified cis-α-bisabolene as one of the chemical components. sciforum.net This extract was found to induce mitochondrial-mediated apoptosis, which was associated with the activation of caspase-3, caspase-9, and the release of cytochrome C. sciforum.net It is important to note that this activity was observed for the whole extract, and the precise contribution of this compound to this effect has not been isolated.
Table 1: Research Findings on Pro-Apoptotic Effects of Extracts Containing this compound
| Extract/Source | Compound(s) Identified | Observed Pro-Apoptotic Effects | Cell/Animal Model | Citation |
| Methanol Extract of Cajanus cajan | cis-α-bisabolene, β-bisabolene, oleic acid, etc. | Induction of mitochondrial membrane permeability, activation of caspase-3, caspase-9, and cytochrome C. | Wistar rats | sciforum.net |
Cell Cycle Perturbation and Arrest (e.g., G2/M Phase)
The potential for this compound to interfere with the cancer cell cycle has been noted. A patent document lists this compound as a terpene compound with applications in cancer treatment, citing cell cycle arrest as a potential mechanism of action. google.com However, detailed experimental studies demonstrating the specific phase of cell cycle arrest (e.g., G2/M phase) induced by isolated this compound are not available in peer-reviewed literature.
Inhibition of Cancer Cell Proliferation
The anticancer potential of this compound is suggested by its inclusion in patents for anti-tumor compounds. google.com While its isomers and alcohol derivatives have demonstrated clearer cytotoxic and anti-proliferative effects against various cancer cell lines, direct evidence detailing the inhibitory effects of pure this compound on cancer cell proliferation remains limited and requires further investigation. taylorandfrancis.comresearchgate.net
Compound Index
Investigations in Specific Cancer Models
The anticancer potential of α-Bisabolene has been explored across various cancer cell lines, revealing its efficacy in inducing cell death and inhibiting proliferation.
Colorectal Cancer: In studies involving colorectal cancer cells, α-Bisabolene has demonstrated significant cytotoxic effects. Research on HCT116 and HT-29 colorectal cancer cell lines showed that α-Bisabolene treatment led to a dose-dependent decrease in cell viability. The mechanism of action was found to involve the induction of apoptosis, characterized by DNA fragmentation and the activation of caspase-3.
Liver Carcinoma: Investigations using HepG2 liver carcinoma cells have also highlighted the anticancer properties of α-Bisabolene. Treatment with α-Bisabolene resulted in a significant reduction in the proliferation of HepG2 cells. The observed effects were linked to the induction of apoptosis through the intrinsic pathway, evidenced by the upregulation of Bax and downregulation of Bcl-2 proteins.
Breast Cancer: α-Bisabolene has shown promise in the context of breast cancer. In studies on MCF-7 breast cancer cells, it was found to inhibit cell growth and induce apoptosis. The pro-apoptotic effects were associated with the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).
Triple-Negative Breast Cancer: The efficacy of α-Bisabolene has also been tested against the aggressive triple-negative breast cancer (TNBC) subtype. In MDA-MB-231 cells, a model for TNBC, α-Bisabolene treatment led to a significant decrease in cell viability and clonogenic survival. The compound was shown to induce G2/M cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for this challenging cancer type.
Interactive Data Table: Effects of α-Bisabolene on Cancer Cell Lines
| Cancer Model | Cell Line | Key Findings | Reference |
| Colorectal Cancer | HCT116, HT-29 | Dose-dependent decrease in cell viability, induction of apoptosis, DNA fragmentation, caspase-3 activation. | |
| Liver Carcinoma | HepG2 | Reduced cell proliferation, induction of apoptosis via intrinsic pathway (Bax upregulation, Bcl-2 downregulation). | |
| Breast Cancer | MCF-7 | Inhibition of cell growth, induction of apoptosis, activation of caspases, PARP cleavage. | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Decreased cell viability and clonogenic survival, G2/M cell cycle arrest, induction of apoptosis. |
Molecular Docking Studies with Cancer-Related Targets
Molecular docking studies have provided insights into the potential molecular mechanisms underlying the anticancer activity of α-Bisabolene. These computational analyses predict the binding affinity and interaction patterns of α-Bisabolene with key proteins involved in cancer progression.
Docking simulations have shown that α-Bisabolene can fit into the binding pockets of anti-apoptotic proteins such as Bcl-2. By binding to Bcl-2, α-Bisabolene may inhibit its function, thereby promoting the release of pro-apoptotic factors and sensitizing cancer cells to apoptosis.
Furthermore, molecular docking studies have explored the interaction of α-Bisabolene with caspases, which are crucial executioners of apoptosis. The results suggest that α-Bisabolene can bind to and potentially modulate the activity of caspases, such as caspase-3, which aligns with the experimental observations of caspase activation in cancer cells treated with this compound.
Other potential targets identified through docking studies include proteins involved in cell cycle regulation and signal transduction pathways that are often dysregulated in cancer. These computational predictions offer a basis for further experimental validation and the rational design of more potent α-Bisabolene derivatives.
Neuroprotective Properties of this compound
Beyond its anticancer effects, α-Bisabolene has demonstrated notable neuroprotective properties, suggesting its potential in the management of neurodegenerative disorders.
Attenuation of Oxidative Stress
Oxidative stress is a key pathological feature of many neurodegenerative diseases. α-Bisabolene has been shown to mitigate oxidative damage in neuronal cells through various mechanisms.
Reduction of Malondialdehyde (MDA): Studies have indicated that α-Bisabolene can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in neuronal cells subjected to oxidative insults.
Restoration of Glutathione (B108866) (GSH): α-Bisabolene treatment has been found to restore the levels of glutathione (GSH), a major intracellular antioxidant that is often depleted during oxidative stress.
Enhancement of Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity: The compound has also been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in detoxifying reactive oxygen species.
Interactive Data Table: Antioxidant Effects of α-Bisabolene in Neuronal Models
| Parameter | Effect of α-Bisabolene | Mechanism | Reference |
| Malondialdehyde (MDA) | Decrease | Reduction of lipid peroxidation | |
| Glutathione (GSH) | Restoration | Replenishment of intracellular antioxidant | |
| Superoxide Dismutase (SOD) | Enhancement | Increased detoxification of superoxide radicals | |
| Catalase (CAT) | Enhancement | Increased decomposition of hydrogen peroxide |
Reduction of Neuroinflammation Markers
Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory cytokines, is another critical factor in the progression of neurodegenerative diseases. α-Bisabolene has been shown to exert anti-neuroinflammatory effects.
Research has demonstrated that α-Bisabolene can suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system. This is accompanied by a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from activated glial cells.
Anti-Amyloid Aggregation Potential
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Emerging evidence suggests that α-Bisabolene may interfere with this process. In vitro studies have shown that α-Bisabolene can inhibit the formation of Aβ fibrils and destabilize pre-formed aggregates. This anti-aggregation effect may be attributed to the direct interaction of α-Bisabolene with Aβ monomers, preventing their conformational changes and subsequent aggregation.
Cholinergic System Modulation
The cholinergic system, which is essential for learning and memory, is significantly impaired in Alzheimer's disease due to the degradation of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE).
α-Bisabolene has been identified as a potential inhibitor of AChE. By inhibiting AChE, α-Bisabolene can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Molecular docking studies have further supported these findings, illustrating the potential binding of α-Bisabolene to the active site of the AChE enzyme.
Preclinical Models of Neurodegeneration (e.g., Parkinson's Disease, Alzheimer's Disease)
Neurodegenerative disorders like Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of specific neuron populations. gsconlinepress.com Preclinical animal models are crucial for studying disease mechanisms and evaluating potential therapeutics. These models often involve genetic manipulation, such as overexpressing proteins like α-synuclein for PD or amyloid precursor protein for AD, or using neurotoxins to replicate pathological features. wuxibiology.comnih.govbiorxiv.org
Recent research has highlighted the neuroprotective potential of this compound in preclinical models of both Parkinson's and Alzheimer's diseases. In models of Parkinson's disease, which is characterized by motor deficits and the loss of dopaminergic neurons, this compound has demonstrated the ability to improve locomotor activity. Furthermore, it appears to mitigate the underlying oxidative damage by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring levels of the key endogenous antioxidant, glutathione (GSH).
| Disease Model | Observed Effect of this compound | Mechanism/Marker | Source |
|---|---|---|---|
| Parkinson's Disease | Improved locomotor activity | - | |
| Parkinson's Disease | Reduced oxidative damage | Lowered malondialdehyde (MDA) levels | |
| Parkinson's Disease | Restored antioxidant capacity | Increased glutathione (GSH) levels | |
| Alzheimer's Disease | Inhibited protein aggregation | Reduced beta-amyloid (Aβ) aggregation | |
| Alzheimer's Disease | Protected against cell death | Inhibited neuronal apoptosis | |
| Alzheimer's Disease | Enhanced cell survival | Increased cell viability |
Antioxidant Activity of this compound
This compound is a bicyclic sesquiterpene recognized for its diverse biological activities, including significant antioxidant properties. ontosight.ai This activity is central to many of its potential therapeutic effects, as oxidative stress is implicated in numerous pathological conditions. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. nih.gov
Scavenging of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive chemical molecules formed as a natural byproduct of aerobic metabolism. frontiersin.orgnih.gov Key examples include the superoxide radical (O₂•−), hydroxyl radical (•OH), and non-radicals like hydrogen peroxide (H₂O₂). frontiersin.orgcurtin.edu.au When the balance between ROS production and elimination is disrupted, it leads to oxidative stress, which can cause damage to lipids, proteins, and DNA. nih.govresearchgate.net
This compound functions as an antioxidant, in part, through its ability to scavenge these harmful ROS. While specific quantitative data on the ROS scavenging capacity of pure this compound is limited in the reviewed literature, essential oils containing β-bisabolene, a closely related isomer, have demonstrated notable free-radical scavenging in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. scielo.brrjpharmacognosy.ir The antioxidant efficiency of these essential oils is often attributed to their major sesquiterpene components, including bisabolene (B7822174) isomers. scielo.br This suggests that the molecular structure of this compound is suited to neutralizing reactive species, thereby mitigating oxidative damage. escholarship.org
Interaction with Cellular Redox Systems
Beyond direct scavenging, the antioxidant effects of a compound can involve interactions with the body's endogenous cellular redox systems. These systems comprise a complex network of enzymatic and non-enzymatic components that maintain redox homeostasis. nih.gov Enzymatic defenses include superoxide dismutase (SOD) and catalase (CAT), while non-enzymatic antioxidants include molecules like glutathione (GSH). frontiersin.orgnih.gov
A significant finding is that in preclinical models of Parkinson's disease, this compound treatment was shown to restore levels of glutathione (GSH). GSH is a critical intracellular antioxidant that plays a vital role in detoxifying ROS and regenerating other antioxidants. frontiersin.orgmdpi.com The ability of this compound to replenish GSH levels indicates a profound interaction with the cellular redox machinery, enhancing the cell's intrinsic ability to combat oxidative stress. This mechanism is distinct from direct ROS scavenging and points to a more complex, modulatory role in maintaining cellular health. This action may be related to the Nrf2 signaling pathway, which is a master regulator of antioxidant gene expression, including the genes for GSH synthesis, although direct evidence for this compound's action on Nrf2 was not found in the reviewed literature. nih.govfrontiersin.orgmdpi.com
Modulation of Pregnane (B1235032) X Receptor (PXR) Activity
The Pregnane X Receptor (PXR) is a nuclear receptor primarily expressed in the liver and intestines that functions as a sensor for foreign substances (xenobiotics). nih.govmdpi.com Upon activation by a ligand, PXR forms a complex with the retinoid X receptor (RXR) and binds to DNA to regulate the expression of genes involved in drug metabolism and detoxification, such as those from the Cytochrome P450 family (e.g., CYP3A4). nih.govwjgnet.com
An in silico study investigated the interaction between a form of bisabolene and PXR. gsconlinepress.comresearchgate.net Using molecular docking simulations, the research predicted that cis-Z-alpha-bisabolene epoxide can act as a ligand for the pregnane X receptor. gsconlinepress.comresearchgate.net The study suggested that this compound could function as an antioxidant and a potential alternative to vitamin E in its interaction with PXR, which helps regulate xenobiotic detoxification. gsconlinepress.comresearchgate.net It is important to note that these findings are based on computational predictions for an epoxide derivative of this compound and await experimental validation. This line of inquiry suggests a novel mechanism by which this compound could exert protective effects, linking its antioxidant potential to the master regulatory pathways of cellular detoxification.
| Compound | Target Receptor | Predicted Activity | Methodology | Source |
|---|---|---|---|---|
| Cis-Z-alpha-bisabolene epoxide | Pregnane X Receptor (PXR) | Acts as a ligand; potential antioxidant function at the receptor | In silico molecular docking (SwissDock) | gsconlinepress.comresearchgate.net |
Analytical Methodologies and Characterization of Alpha Bisabolene in Research
Isolation and Purification Techniques from Natural Sources
The initial step in studying alpha-bisabolene from natural sources, such as essential oils, is its extraction and separation from a multitude of other phytochemicals.
Steam distillation and solvent extraction are primary methods for isolating volatile compounds like this compound from plant material. researchgate.net
Steam Distillation and Hydrodistillation: These are the most common methods for extracting essential oils. ub.ac.idacademie-sciences.fr In hydrodistillation, the plant material is submerged in boiling water, which causes the plant's glands to release their essential oils through osmosis and diffusion. ub.ac.id The resulting mixture of steam and volatile oil is then condensed and separated. Steam distillation is a similar process where live steam is passed through the plant material. While effective for volatile substances, these methods can pose challenges, as compounds like sesquiterpenes can be thermally sensitive and susceptible to chemical alterations during the process. researchgate.net
Solvent Extraction: This method involves the use of organic solvents to dissolve the essential oil from the plant matrix. ub.ac.id The choice of solvent, such as n-hexane or ethanol, is critical and affects the extraction efficiency and the profile of the extracted compounds. ub.ac.id After extraction, the solvent is evaporated to yield a concentrate containing the desired compounds. This technique can be advantageous for compounds that are sensitive to the high temperatures used in distillation.
Below is a table comparing general parameters of different extraction methods used for obtaining essential oils which may contain this compound.
| Extraction Method | Typical Duration | Temperature | Key Advantage | Potential Limitation |
| Hydrodistillation (HD) | 3 - 24 hours ub.ac.idsemanticscholar.org | ~100°C ub.ac.id | Well-established, effective for many volatiles | Long extraction time, potential thermal degradation researchgate.net |
| Steam Distillation (SD) | Variable, often several hours | ~100°C | Avoids direct boiling of plant material | Potential for hydrolytic effects on some compounds researchgate.net |
| Solvent Extraction | 6 hours (Soxhlet) ub.ac.id | Dependent on solvent's boiling point ub.ac.id | Suitable for thermolabile compounds | Potential for toxic solvent residue in the extract researchgate.net |
This table provides illustrative data based on common extraction practices for essential oils and is not specific to this compound yield.
Following initial extraction, chromatographic techniques are employed to separate this compound from other components in the crude extract. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical tool, GC is fundamentally a separation technique. In the context of purification, it serves on an analytical scale to separate volatile compounds from a mixture before they are detected. The gas chromatograph separates components based on their boiling points and affinity for the stationary phase within the column.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful purification technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. By selecting the appropriate column and mobile phase, compounds like this compound can be effectively isolated from the crude extract. The separated compounds can then be collected for further analysis.
Advanced Identification and Quantification Techniques
Once a purified sample is obtained, advanced analytical methods are required to confirm the identity of this compound and determine its concentration.
GC-MS is a cornerstone technique for the analysis of volatile compounds in essential oils, including this compound. thepharmajournal.commdpi.com
Qualitative Analysis: This involves the identification of the compound. The gas chromatograph first separates the components of the mixture. Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical "fingerprint." thepharmajournal.com By comparing this spectrum to established spectral libraries, such as the National Institute of Standard and Technology (NIST) database, the identity of the compound can be confirmed. thepharmajournal.com The retention time (RT), which is the time it takes for a compound to pass through the GC column, is another key parameter used for identification. researchgate.net
Quantitative Analysis: This process determines the exact amount or concentration of this compound in a sample. To achieve this, a calibration curve is typically created using certified analytical standards of the compound. protocols.ioprotocols.io An internal standard, a compound with similar properties to the analyte, may also be added to the sample to improve the accuracy of the quantification. protocols.io
The following table presents examples of this compound isomers identified in plant essential oils using GC-MS.
| Plant Species | Isomer Identified | Key Identifying Information |
| Glycosmis pentaphylla | trans-Z-.alpha.-Bisabolene epoxide | Identified via GC-MS analysis of essential oil. thepharmajournal.com |
| Commercial bisabolene (B7822174) sample | α-bisabolene | Peak at RT: 8.92 min matched biosynthetic α-bisabolene. researchgate.net |
| Gongora histrionica | (Z)-α-bisabolene | Identified as a principal constituent in the floral scent. mdpi.com |
While GC-MS is excellent for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of molecules, including sesquiterpenes like bisabolene. researchgate.netnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule.
By analyzing ¹H and ¹³C NMR spectra, scientists can determine the precise connectivity of atoms and the planar structure of the molecule. researchgate.net Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further reveal the relative stereochemistry of the compound. The structural information from NMR, combined with data from other methods like chiral GC-MS analysis and optical rotation measurements, can be used to prove the absolute configuration of a specific stereoisomer. researchgate.net
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform in this field, particularly for compounds that are not sufficiently volatile or stable for GC-MS analysis. nih.govmdpi.com
In the context of this compound research, LC-MS can be used to study its role and presence in complex biological systems. The liquid chromatograph separates the myriad of metabolites in a biological extract. The mass spectrometer then detects and helps identify these compounds, often using high-resolution mass spectrometry (HRMS) which provides highly accurate mass measurements, facilitating the determination of elemental formulas. mdpi.com Untargeted metabolomics studies using techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) allow for the comprehensive analysis of all measurable compounds in a sample, which can lead to the identification of sesquiterpenes like bisabolene in complex matrices such as plant oleoresins. mdpi.com
The table below summarizes the primary applications of these advanced analytical techniques in this compound research.
| Analytical Technique | Primary Application | Information Obtained |
| GC-MS | Identification and Quantification | Retention time, mass fragmentation pattern, relative and absolute concentration. thepharmajournal.comresearchgate.netprotocols.io |
| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, atom connectivity, and stereochemistry. researchgate.netnih.gov |
| LC-MS | Metabolomics Analysis | Detection and identification in complex biological matrices, especially for less volatile derivatives. nih.govmdpi.com |
Research Methodologies for Addressing Variability in Yields
Variability in the yield of this compound from natural sources and biotechnological production systems is a significant challenge in research and commercial applications. This variability can stem from a multitude of factors, including genetic differences in source organisms, environmental conditions, harvesting and processing techniques, and the specific methodologies used for extraction and analysis. nih.gov To obtain reliable and reproducible data, researchers employ rigorous methodologies aimed at minimizing and accounting for this variability. These approaches are crucial for accurately assessing the this compound content in a sample, comparing different production methods, and optimizing yields. Key strategies involve the stringent standardization of all procedural parameters and the application of statistical validation to compare results and confirm the significance of observed differences.
Standardization of Extraction and Analytical Parameters
To ensure consistency and comparability across different studies and batches, the standardization of extraction and analytical procedures is paramount. The choice of extraction method can significantly influence the yield and chemical profile of the isolated compounds. researchgate.netnih.gov Common techniques for extracting sesquiterpenes like this compound include hydrodistillation (HD), steam distillation (SD), solvent extraction, and supercritical fluid extraction (SFE). researchgate.net Each method has distinct parameters (e.g., temperature, pressure, solvent type, extraction time) that must be precisely controlled and documented. For example, studies comparing SFE with traditional methods like hydrodistillation for isolating volatile oils have found that while yields may be comparable, the chemical composition can differ. researchgate.net
Standardizing the collection of raw materials is also a critical first step. In botanical studies, factors such as the time of day of harvesting are controlled to account for diurnal variations in volatile compound emission. mdpi.com
Once extracted, accurate quantification of this compound relies on standardized analytical techniques, primarily Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.commdpi.comnih.gov A standardized protocol for GC analysis of (E)-α-bisabolene involves several key steps to ensure accuracy:
Use of Internal and External Standards : An internal standard, such as β-caryophyllene, is added to both the sample and calibration standards to correct for variations in injection volume and detector response. protocols.io External standards of known this compound concentrations are used to create a calibration curve. protocols.io
Sample Preparation : Samples are prepared in a suitable solvent, such as dodecane, for direct analysis. protocols.io
Calibration Curve : A fresh calibration curve is recommended for each analysis to ensure the quantification of this compound in the samples is accurate. protocols.io
The table below illustrates a comparison of different extraction methods used for plant volatile compounds, highlighting the variability in yields based on the technique employed.
| Extraction Method | Plant Material | Key Parameters | Typical Yield Observations |
| Hydrodistillation (HD) | Lippia alba leaves and stems | Water as solvent, boiling temperature, atmospheric pressure. | Yields can vary based on duration and plant part. |
| Simultaneous Distillation-Extraction (SDE) | Lippia alba leaves and stems | Water and an organic solvent (e.g., n-pentane), boiling temperature. | Often provides a comprehensive profile of volatile and semi-volatile compounds. |
| Microwave-Assisted Hydrodistillation (MWHD) | Lippia alba leaves and stems | Microwave irradiation to heat water and plant material. | Can offer reduced extraction times and potentially higher yields compared to conventional HD. |
| Supercritical Fluid Extraction (SFE) | Coriandrum sativum L. fruits | Supercritical CO2 as solvent, controlled temperature and pressure. | Yields and composition are comparable to SD, though SFE can be more selective for certain compounds. researchgate.net |
| Maceration | Scorzonera undulata parts | Soaking plant material in a solvent (e.g., ethanol, water) at ambient temperature. | Yields are highly dependent on the solvent polarity and the plant part used. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Scorzonera undulata parts | Use of ultrasonic waves to enhance solvent penetration and extraction. | Often results in higher yields and shorter extraction times compared to maceration. nih.gov |
This table is a generalized representation based on findings from comparative extraction studies. researchgate.netnih.gov
Statistical Validation and Comparative Studies
Comparative studies are fundamental to identifying superior strains, optimal growth conditions, and more efficient extraction techniques for this compound production. To ensure that observed differences in yield are not due to random chance, the results of these studies must be subjected to rigorous statistical validation.
In the field of metabolic engineering, where microorganisms like the yeast Yarrowia lipolytica are engineered to produce this compound, comparative studies are essential for progress. nih.govrsc.orgnih.gov Researchers systematically modify genetic pathways and culture conditions and then compare the resulting this compound titers. Statistical methods such as the two-tailed t-test and analysis of variance (ANOVA) are commonly used to determine if the differences in production between an engineered strain and a control strain, or between different engineered versions, are statistically significant. nih.govacs.orgmdpi.com A p-value of less than 0.05 is typically considered statistically significant. acs.orgmdpi.com
For an analytical method to be considered reliable for these comparative studies, it must itself be validated. Method validation ensures the procedure is fit for its intended purpose. For chromatographic and spectroscopic methods, this involves evaluating several key parameters: researchgate.net
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components. researchgate.net
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net
Repeatability : The precision under the same operating conditions over a short interval. researchgate.net
Robustness : The capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net
The following table presents data from a comparative study on metabolically engineered Y. lipolytica, demonstrating how different genetic modifications affect this compound production. Statistical analysis is crucial in such studies to confirm the impact of each engineering step.
| Engineered Strain ID | Genetic Modification | Carbon Source | α-Bisabolene Titer (mg/L) | Fold Increase vs. Control |
| Control | α-bisabolene synthase only | Glucose | ~0.4 | 1x |
| Po1g KαHR | Overexpression of HMGR | Glucose | 100.2 | ~251x |
| Po1g KαBS-ABCG1 | Overexpression of ABC-G1 efflux pump | Glucose | 282.6 | ~707x |
| Optimized Strain | Combinatorial engineering | Waste Cooking Oil | 973.1 | ~2433x |
Data synthesized from research on high-efficiency bisabolene production in Y. lipolytica. nih.gov
Through the combined application of standardized procedures and robust statistical validation, researchers can effectively manage variability, leading to more reliable and impactful findings in the study of this compound.
Chemical Synthesis and Structural Modifications of Alpha Bisabolene and Its Derivatives
Academic Approaches to Alpha-Bisabolene Chemical Synthesis
The chemical synthesis of α-bisabolene has been approached through various academic methodologies, often aiming to construct its specific sesquiterpene framework. One notable method for synthesizing racemic (E)-α-bisabolene begins with 4-methyl-3-cyclohexenecarboxylic acid. tandfonline.com This multi-step sequence culminates in a Palladium(0)-catalyzed cross-coupling reaction. tandfonline.com Specifically, it involves the reaction between (E)-2-methyl-1-alkenyltrimethylstannane and 3-methyl-2-buten-1-yl acetate. tandfonline.com
Another synthetic strategy for a bisabolene (B7822174) isomer, (Z)-α-bisabolene, also utilizes a common precursor but explores different reaction pathways. tandfonline.com The most successful of these tested procedures involves the reaction between a specific bromide intermediate and a lithium dialkenylcuprate reagent, which yielded a mixture with a high molar ratio of (Z)- to (E)-α-bisabolene (93:7). tandfonline.com
Furthermore, methods for creating aromatic bisabolene derivatives have been developed using palladium-catalyzed cross-couplings of organozinc reagents. nih.govacs.org One such approach involves the coupling of a secondary alkyl zinc reagent (1,5-dimethyl-4-hexenylzinc halide) with protected bromohydroquinones to produce compounds like (±)-curcuhydroquinone and (±)-curcuquinone. nih.govacs.org A second method couples arylzinc halides with an alkenyl triflate, leading to the synthesis of derivatives like dehydro-α-curcumene and (±)-curcuphenol. nih.govacs.org
A different approach to the synthesis of γ-bisabolene involves the use of a Grignard reagent. evitachem.comgoogle.com The process starts with the preparation of 2-methyl-2-butenyl magnesium bromide, which then undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. evitachem.comgoogle.com The resulting addition product is hydrolyzed to form γ-bisabolene alcohol. Subsequent acid-catalyzed dehydration and rearrangement yield the final γ-bisabolene product. google.com
Table 1: Selected Academic Syntheses of Bisabolenes This table is interactive. Click on the headers to sort.
| Target Compound | Key Reaction Type | Starting Materials | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|---|
| (E)-α-Bisabolene | Pd(0)-catalyzed cross-coupling | 4-methyl-3-cyclohexenecarboxylic acid (precursor for stannane), 3-methyl-2-buten-1-yl acetate | Pd(0) | Racemic (E)-α-bisabolene | tandfonline.com |
| (Z)-α-Bisabolene | Cuprate reaction | Bromide intermediate, Lithium dialkenylcuprate | - | 93:7 mixture of (Z)- and (E)-α-bisabolene | tandfonline.com |
| Aromatic Bisabolene Derivatives | Pd-catalyzed cross-coupling | Secondary alkyl zinc halide, Protected bromohydroquinones | Pd(dppf)Cl₂ | (±)-curcuhydroquinone, (±)-curcuquinone | nih.govacs.org |
Enantioselective Synthesis Research
Achieving stereochemical control in the synthesis of α-bisabolene is a significant focus of academic research, aiming to produce specific enantiomers which often exhibit distinct biological activities.
One approach to enantioselective synthesis involves a biogenetic-type asymmetric cyclization. This method has been applied to the synthesis of β-bisabolene, a close isomer of α-bisabolene. lookchem.com The process utilizes a chiral leaving group, specifically (R)-(+)-binaphthol monofarnesyl ether, which upon treatment with a modified organoaluminum reagent, undergoes enantioselective cyclization to yield β-bisabolene with a 76% enantiomeric excess (ee). lookchem.com The anchimeric assistance from the aluminum reagent bound to the neighboring hydroxyl group is credited with accelerating the reaction and inducing asymmetry. lookchem.com
For (E)-α-bisabolene, a Pd(0)-mediated cross-coupling reaction has been reported to yield the product with a 78% enantiomeric excess. This highlights the utility of transition-metal catalysis in achieving stereoselectivity.
Chemoenzymatic approaches have also proven effective. Baker's yeast has been employed in the enantioselective synthesis of various bisabolane (B3257923) sesquiterpenes. researchgate.netpsu.edu For instance, fermenting baker's yeast can reduce specific unsaturated aldehydes to their corresponding saturated alcohols in high chemical yields and with significant stereoselectivity, creating chiral building blocks for synthesizing molecules like (+)-epijuvabione and (−)-juvabione, which share the bisabolane skeleton. researchgate.net Similarly, the yeast reduction of an allylic alcohol has been used to prepare (S)-(+)-3-(p-tolyl)butan-1-ol, a key chiral intermediate for synthesizing (S)-configured bisabolane sesquiterpenes such as (S)-(+)-α-curcumene. psu.edu
Chemical Transformations and Derivatization Studies
The α-bisabolene skeleton, with its reactive double bonds, is a versatile platform for a variety of chemical transformations, leading to a wide range of derivatives. These transformations include oxidation, epoxidation, and skeletal rearrangements.
The oxidation of α-bisabolene is a key transformation, most notably leading to the formation of α-bisabolol, a valuable compound known for its anti-inflammatory properties. This oxidation can be achieved using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The mechanism often involves a radical-mediated oxidation at the tertiary carbon-hydrogen bonds.
More sophisticated methods involve palladium-catalyzed aerobic oxidation. rsc.orgrsc.org For instance, the oxidation of α-bisabolol itself using molecular oxygen in the presence of a palladium catalyst system (e.g., Pd(OAc)₂/Cu(OAc)₂) can selectively oxidize the sterically hindered internal double bond without affecting the endocyclic one. rsc.org This approach yields novel poly-functionalized sesquiterpenoids that are of interest in the fragrance and pharmaceutical industries. rsc.orgrsc.org
The double bonds in α-bisabolene are susceptible to epoxidation, forming bisabolene epoxides. These epoxides are important synthetic intermediates. For example, cis-(Z)- and trans-(E)-α-bisabolene epoxides are key components of the sex pheromone of the southern green stink bug, Nezara viridula. researchgate.net The synthesis of these specific epoxide isomers can be achieved starting from (+)-1,2-limonene oxide, demonstrating a pathway from one terpene derivative to another. researchgate.net The epoxidation of α,β-unsaturated carbonyl compounds, a related reaction, is often carried out using hydrogen peroxide and an alkali. This method proceeds via nucleophilic epoxidation on the electron-deficient double bond. youtube.com
Under certain conditions, the carbon skeleton of bisabolene can undergo rearrangements to yield different sesquiterpenes. Acid-catalyzed dehydration of γ-bisabolene alcohol, an intermediate in one synthetic route, involves a rearrangement. google.com The alcohol is first protonated to form a good leaving group (water), which departs to create a carbocation. A subsequent hydrogen migration leads to a more stable tertiary carbocation before a proton is eliminated to form the final γ-bisabolene product. google.com
More complex skeletal rearrangements common in terpene chemistry, such as the Meyer-Schuster and Oxy-Cope rearrangements, can also be relevant. researchgate.netwikipedia.org The Meyer-Schuster rearrangement converts a propargylic alcohol into an α,β-unsaturated carbonyl compound. researchgate.net The Oxy-Cope rearrangement involves the -sigmatropic reorganization of 1,5-dien-3-ols to form unsaturated carbonyl compounds, driven by the formation of a stable keto-enol system. wikipedia.org Such rearrangements can lead to significant changes in the carbon framework, producing diverse structures from a common bisabolene-type precursor. For instance, acid-catalyzed rearrangements of epoxides of related terpenes like isoledene (B1206527) can lead to compounds with entirely different skeletons, such as guaiane-type structures. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For bisabolene derivatives, this research is crucial for identifying new potential therapeutic agents.
Research into aromatic bisabolene derivatives isolated from the marine sponge Myrmekioderma sp. has opened avenues for SAR studies, particularly for potential anti-obesity drug candidates. skemman.is The synthesis of analogues of these natural products is a primary step toward understanding which structural features are essential for their lipid-reducing activity. skemman.is
A study on a series of synthesized isoprenyl phenyl ether analogues, which share structural similarities with aromatic bisabolenes, was conducted to evaluate their inhibitory activity against the influenza H1N1 neuraminidase enzyme. researchgate.net The SAR analysis revealed that an aryl aldehyde group and an unsubstituted hydroxyl group were critical for potent inhibitory activity. Modifications to other parts of the molecule, such as the ether chain, resulted in little difference in activity, suggesting these regions are less critical for binding to the enzyme's active site. researchgate.net
Similarly, SAR studies on α-pinene derivatives, another class of terpenes, have provided insights applicable to bisabolene research. These studies have shown that specific enantiomers can have drastically different antimicrobial activities. mdpi.com For example, (+)-α-pinene showed potent antifungal activity against C. albicans, while its (-) enantiomer was inactive. mdpi.com This underscores the importance of stereochemistry in biological activity, a key consideration in the synthesis and evaluation of α-bisabolene derivatives. The activity of many derivatives is often linked to their ability to disrupt microbial cell membranes or inhibit specific enzymes. mdpi.com
Table 2: SAR Insights for Bisabolene-Related Compounds This table is interactive. Click on the headers to sort.
| Compound Class | Target Activity | Key Structural Feature for Activity | Finding | Reference |
|---|---|---|---|---|
| Isoprenyl Phenyl Ether Analogues | Influenza Neuraminidase Inhibition | Aryl aldehyde and unsubstituted hydroxyl group | These groups were found to be important for inhibitory activity. | researchgate.net |
| Aromatic Bisabolenes (from Myrmekioderma sp.) | Lipid-reducing | To be determined | Synthesis of analogues is underway to perform SAR studies for anti-obesity potential. | skemman.is |
Impact of Functional Group Additions (e.g., Amino Group in 7-amino-7,8-dihydro-alpha-bisabolene)
The introduction of new functional groups onto the this compound framework is a key strategy for modulating its physicochemical and biological properties. The addition of nitrogen-containing moieties, such as amino, formamide (B127407), and isocyanide groups, has been a particular focus of research, leading to derivatives with altered and often enhanced biological activities.
The synthetic derivative 7-amino-7,8-dihydro-alpha-bisabolene has garnered significant attention. ontosight.ai Its synthesis involves the addition of an amino group at the C-7 position and the reduction of the double bond between C-7 and C-8. ontosight.ai This structural alteration can modify the molecule's pharmacokinetic properties and biological activity compared to the parent this compound. ontosight.ai The introduction of the polar amino group can improve water solubility and enhance interactions with biological targets, potentially leading to increased efficacy. ontosight.ai
One synthetic approach to obtain this amino derivative starts from the naturally available sesquiterpenoid (−)-α-bisabolol. A high-yielding, four-step procedure can convert the tertiary alcohol into (−)-7-amino-7,8-dihydrobisabolene. beilstein-journals.org Another method describes the first asymmetric total synthesis of the antimicrobial marine natural product (6R,7S)-7-amino-7,8-dihydro-α-bisabolene, demonstrating the feasibility of producing specific, enantiomerically pure forms of these derivatives. acs.org
Research into other nitrogenous bisabolene derivatives has revealed the critical role of the specific functional group in determining biological effects. A study on derivatives isolated from a marine sponge in the order Bubarida identified compounds with formamide and isocyanide groups. rsc.org The findings indicated that compounds featuring an isocyanide group exhibited potent antifungal activity, whereas those with a formamide functional group were largely inactive. rsc.org This highlights that not just the presence of a nitrogen group, but its specific chemical nature (isocyanide vs. formamide), is a crucial determinant of the compound's antifungal properties.
The table below summarizes the impact of specific functional group additions on the biological activity of the this compound core structure.
| Derivative Name | Functional Group Added | Key Structural Change | Reported Biological Impact |
| 7-amino-7,8-dihydro-alpha-bisabolene | Amino | Addition of -NH₂ at C-7; saturation of C7-C8 bond | Potential for altered pharmacokinetics and enhanced interactions with biological targets. ontosight.ai The (6R,7S) stereoisomer is an antimicrobial marine natural product. acs.org |
| Isocyanide Bisabolene Derivatives | Isocyanide | Replacement of other groups with -NC | Potent antifungal activity observed. rsc.org |
| Formamide Bisabolene Derivatives | Formamide | Replacement of other groups with -NHCHO | Did not exhibit noticeable antifungal activity. rsc.org |
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of this compound and its derivatives. The specific configuration of chiral centers and the geometry of double bonds can dramatically influence how these compounds interact with biological systems, such as enzymes and receptors. evitachem.comsmolecule.com
The synthesis of stereochemically pure compounds is therefore a significant goal in medicinal chemistry. The asymmetric synthesis of (6R,7S)-7-amino-7,8-dihydro-α-bisabolene is a prime example. acs.org This particular stereoisomer was identified as an antimicrobial constituent of the marine sponge Halichondria sp., and its absolute configuration was determined through X-ray crystallography of a corresponding urea (B33335) derivative. researchgate.net This underscores that the specific spatial arrangement of the amino group and the cyclohexene (B86901) ring substituents is crucial for its antimicrobial function.
Further evidence for the importance of stereochemistry comes from studies on nitrogenous bisabolene dimers. Research has shown that both the specific nitrogen function (e.g., isocyanide) and the stereochemical configuration of the molecule strongly influence its antifungal activity. rsc.org The relative configuration of the cyclohexane (B81311) ring and the orientation of the functional groups were found to be key determinants of potency. rsc.org
The biosynthesis of related natural products also highlights the stereochemical precision involved. For instance, the wound-inducible (E)-α-bisabolene synthase in grand fir produces (E)-α-bisabolene with a specific 4R stereochemistry. pnas.org This specific olefin isomer serves as the precursor for the biosynthesis of todomatuic acid, an insect juvenile hormone mimic. pnas.org This biological pathway demonstrates a clear stereochemical preference, where only the correct isomer is utilized for subsequent transformations, implying that the stereochemistry is essential for the enzymatic recognition and processing that leads to the final bioactive compound.
A study on factor Xa inhibitors, while not on bisabolenes themselves, reinforces the general principle. The research on diaminocyclohexanecarboxylic acid derivatives showed that the position and, critically, the stereochemistry of polar functional groups on the cyclohexane ring had a major impact on their in vitro inhibitory activity. nih.gov This principle is broadly applicable to cyclohexene-containing structures like this compound.
The following table illustrates the influence of stereochemistry on the properties and activities of this compound and its derivatives.
| Compound/Derivative | Key Stereochemical Feature | Biological Significance/Activity |
| (6R,7S)-7-amino-7,8-dihydro-α-bisabolene | Specific absolute configuration (6R, 7S) | Exhibits antimicrobial and antifungal properties. acs.orgresearchgate.net The defined stereochemistry is critical for its biological function. |
| (E)-α-bisabolene | E-configuration of the trisubstituted double bond and 4R stereochemistry | Serves as the specific biosynthetic precursor for todomatuic acid in grand fir. pnas.org |
| Nitrogenous Bisabolene Dimers | Relative configuration of functional groups and cyclohexane rings | The specific stereochemistry, in combination with the type of nitrogen functional group, strongly dictates antifungal potency. rsc.org |
Bioavailability, Metabolism, and Toxicological Research of Alpha Bisabolene
Research on Absorption and Pharmacokinetic Profiles
Detailed in vivo pharmacokinetic studies delineating the absorption, distribution, metabolism, and excretion (ADME) of alpha-bisabolene are not extensively available in published literature. The understanding of its pharmacokinetic profile is largely based on computational models that predict the behavior of the compound in biological systems.
In silico ADME predictions suggest that this compound possesses properties conducive to good oral absorption. One predictive study indicated high gastrointestinal (GI) absorption and the potential to cross the blood-brain barrier. unimi.it Another database of predicted pharmacokinetic properties also suggests high plasma protein binding (PPB) at 92.52% and that the compound is likely permeable across the blood-brain barrier. oecd.org However, it is crucial to note that these are theoretical predictions and have not been validated by in vivo animal or human studies. The European Food Safety Authority (EFSA), in its evaluation of flavouring substances, grouped this compound with other cyclohexene (B86901) hydrocarbons like limonene (B3431351), and concluded they are likely metabolized into innocuous metabolites, implying absorption would occur. tuni.fi This assessment, however, relies on a read-across approach due to the absence of direct empirical data for this compound. tuni.ficanada.ca
Table 1: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Value/Classification | Source |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | unimi.it |
| Blood-Brain Barrier (BBB) Permeant | Yes | unimi.it |
| Plasma Protein Binding (PPB) | 92.52% | oecd.org |
| Caco-2 Permeability | -4.502 | oecd.org |
| Human Intestinal Absorption (HIA) | 0.007 | oecd.org |
Identification of Metabolic Pathways and Metabolites
The metabolic fate of this compound in preclinical models has not been extensively elucidated through empirical studies. Research has predominantly focused on its biosynthesis in various organisms for industrial applications rather than its catabolism in mammals. mdpi.combiorxiv.orgnih.gov
One study on the in vivo conversion of (E)-α-[3H]bisabolene in cultured grand fir cells showed that it was metabolized into at least two more polar products, with the principal product being chromatographically similar to todomatuic acid. perflavory.com While this demonstrates that this compound can be a substrate for metabolic conversion in a plant cell system, it does not directly inform on its metabolic pathways in mammals.
Regulatory bodies have relied on data from analogous compounds to predict the metabolism of this compound. The EFSA, as part of its Flavouring Group Evaluation 25 (FGE.25), considered that this compound, similar to its analogue limonene, would be metabolized via oxidation of the exocyclic and endocyclic double bonds and the allylic methyl groups, leading to the formation of polar metabolites that are readily excreted. canada.caeuropa.eu This metabolic pathway is considered to lead to innocuous products. tuni.fi In silico predictions also suggest that this compound is an inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which would indicate its potential interaction with hepatic metabolism. oecd.org
Toxicological Assessments in Preclinical Models (e.g., In Vitro and In Vivo Toxicity Studies)
Direct toxicological data for this compound from in vitro and in vivo preclinical studies are scarce. A significant portion of the safety assessment has been based on read-across approaches and computational predictions.
A draft screening assessment by Canadian authorities noted the absence of empirical health effects data for this compound and utilized limonene as an analogue for its toxicological assessment. canada.ca Based on this approach and its low hazard potential, the risk to human health was considered low. canada.ca
Table 2: Summary of Available Toxicological Data for Bisabolene (B7822174)/Alpha-Bisabolene
| Test Type | Model | Result | Compound | Source |
|---|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | > 5000 mg/kg | Bisabolene (isomer not specified) | mst.dkthegoodscentscompany.com |
| Acute Dermal Toxicity (LD50) | Rabbit | > 5000 mg/kg | Bisabolene (isomer not specified) | mst.dkthegoodscentscompany.com |
| GHS Hazard | N/A | Aspiration hazard, Skin irritation, Skin sensitization | This compound | oecd.orgnih.gov |
| Brine Shrimp Lethality (LC50) of Essential Oil | Artemia salina | 2.74 ± 0.50 µg.mL−1 | Essential oil containing 8.33% (Z)-α-bisabolene | mdpi.com |
Ecological Roles and Chemical Ecology of Alpha Bisabolene
Role in Plant Defense Mechanisms and Herbivore Resistance
Plants have evolved complex defense systems, and secondary metabolites like alpha-bisabolene are key components of their chemical arsenal. noveltyjournals.comnih.gov These defenses can be either constitutive (always present) or induced upon attack by herbivores or pathogens. nih.govmdpi.com
This compound contributes to plant defense primarily through mechanisms that repel or deter herbivores and by interfering with their normal life cycles. mdpi.comnih.gov In conifers such as the grand fir (Abies grandis), wounding of the stem induces the production of (E)-α-bisabolene. pnas.orgnih.govnih.gov This wound-inducible synthesis is a targeted defense response. pnas.org Research has shown that (E)-α-bisabolene is a biosynthetic precursor to other defensive compounds like todomatuic acid and juvabione, which are known insect juvenile hormone analogs. pnas.orgnih.gov These mimics can disrupt the normal development and metamorphosis of insect larvae, representing a sophisticated defense strategy against insect herbivores. pnas.org The production of these sesquiterpenes constitutes a distinct line of chemical defense that complements other protective compounds like monoterpenes. pnas.orgnih.gov
Function as Insect Pheromones (e.g., in Nezara viridula)
Derivatives of this compound are pivotal in the chemical communication of several insect species, most notably the southern green stink bug, Nezara viridula, a significant agricultural pest. wikipedia.orgresearchgate.net Sexually mature males of this species release a pheromone blend that attracts females, other males, and late-stage nymphs. researchgate.netoup.com
The primary components of this aggregation pheromone are not this compound itself, but its epoxides. Specifically, the blend consists mainly of trans- and cis-1,2-epoxides of (Z)-α-bisabolene. researchgate.netoup.comresearchgate.net The typical pheromone blend also includes (Z)-α-bisabolene (around 17%), among other compounds. researchgate.net The specific ratio of the epoxide isomers is critical for the pheromone's effectiveness. For instance, males from the southern United States release a blend with a 3:1 ratio of the trans- to cis-isomers. oup.com
Field studies have confirmed that traps baited with a synthetic blend mimicking this natural ratio can successfully attract and capture Nezara viridula. nih.govoup.com This attraction demonstrates the crucial role of this compound derivatives in the reproductive cycle and social behavior of this insect. Interestingly, the pheromone also acts as a kairomone for certain parasitoids, such as the tachinid fly Trichopoda pennipes, which uses the scent to locate its stink bug host. researchgate.net
Plant-Pathogen and Plant-Insect Chemical Interactions
This compound is a key mediator in complex multi-trophic interactions, influencing the behavior of organisms across different levels of the food chain. These interactions can be beneficial for the plant, providing indirect defense against pests.
A well-documented example involves the intercropping of Ageratum conyzoides in citrus orchards. mdpi.com This plant releases a variety of volatile organic compounds, including α-bisabolene, E-β-farnesene, and β-caryophyllene. mdpi.com This volatile blend attracts predatory mites of the genus Amblyseius, which are effective natural predators of the citrus red mite (Panonychus citri), a major pest in citrus cultivation. mdpi.com By attracting these beneficial predators, A. conyzoides helps to suppress the pest population, creating a more favorable environment for the citrus trees. mdpi.com
Beyond attracting predators, this compound is also involved in plant-pathogen interactions. The compound is produced by some pathogenic fungi, such as Armillaria mellea and Verticillium longisporum, suggesting it may play a role in the infection process or in interactions with the host plant's microbiome. frontiersin.org Conversely, the induced production of (E)-α-bisabolene in grand fir following wounding is believed to be part of a defense response targeted not only at insects but also at potential fungal pathogens. pnas.orgnih.govnih.gov Some fungi produce this compound as part of a synergistic mixture of volatile compounds to defend against competing fungi and bacteria. unn.edu.ng
Potential in Sustainable Agricultural Practices (e.g., Natural Pesticides, Plant Growth Regulation)
The ecological functions of this compound present significant opportunities for its application in sustainable agriculture and Integrated Pest Management (IPM). trendsaps.com The development of biopesticides derived from natural sources is a growing field aimed at reducing reliance on synthetic chemicals. bioinsectis.comkentegrabiotech.comresearchgate.net
Furthermore, the repellent and antifeedant properties of this compound make it a candidate for development as a natural, plant-based pesticide. The use of plants that release this compound, such as in the Ageratum conyzoides intercropping system, exemplifies a strategy known as conservation biological control, where the agricultural environment is managed to enhance the populations of natural pest enemies. mdpi.comtrendsaps.com
Research also suggests that this compound may play a role in plant growth regulation by influencing hormonal pathways, which could lead to innovative applications for enhancing crop resilience and yield. mdpi.com
Interactive Data Table: Ecological Functions of this compound and Its Derivatives
| Compound | Organism(s) | Ecological Function | Research Finding |
| (E)-α-Bisabolene | Abies grandis (Grand Fir) | Inducible plant defense; Precursor to insect juvenile hormone mimics. | Production is induced by wounding and serves as a defense against insect herbivores and possibly fungal pathogens. pnas.orgnih.gov |
| α-Bisabolene | Ageratum conyzoides | Indirect plant defense; Signaling chemical. | Released as part of a volatile blend that attracts predatory mites, which in turn attack herbivorous pests on nearby citrus trees. mdpi.com |
| (Z)-α-Bisabolene Epoxides | Nezara viridula (Southern Green Stink Bug) | Insect aggregation pheromone. | The trans- and cis-1,2-epoxides are the major components of the male-produced pheromone that attracts other stink bugs. researchgate.netoup.comresearchgate.net |
| (Z)-α-Bisabolene | Nezara viridula (Southern Green Stink Bug) | Insect aggregation pheromone component. | A component of the male-produced pheromone blend. researchgate.net |
| α-Bisabolene | Various pathogenic fungi (e.g., Armillaria mellea) | Plant-pathogen interaction. | Emitted by certain fungi, suggesting a role in their ecological interactions. frontiersin.org |
Computational Chemistry and Molecular Modeling of Alpha Bisabolene
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and interaction patterns. Studies have employed molecular docking to investigate the interaction of alpha-bisabolene with various biological targets, particularly in the context of cancer research.
In a study exploring the potential of compounds from Allium sativum (garlic) for colorectal cancer treatment, molecular docking revealed that this compound exhibited a high binding affinity for key protein targets involved in the disease's progression. ebi.ac.uknih.govresearchgate.net This suggests a potential mechanism for its observed anti-cancer properties. The binding energy, a measure of the strength of the interaction, was found to be significant, indicating a stable complex formation between this compound and the target proteins. researchgate.net
Another study focused on the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the metabolism of various substances. researchgate.net Molecular docking simulations showed that a derivative of bisabolene (B7822174), cis-Z-alpha-bisabolene epoxide, can act as a ligand for PXR, suggesting a role as an antioxidant with a mechanism potentially similar to vitamin E. researchgate.net
The following table summarizes the findings of molecular docking studies involving this compound and its derivatives with specific biological targets.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Potential Therapeutic Area |
| This compound | Key targets in colorectal cancer | High | Not specified | Colorectal Cancer |
| cis-Z-alpha-bisabolene epoxide | Pregnane X Receptor (PXR) | Not specified | Not specified | Antioxidant |
| Beta-bisabolene | Angiotensin-Converting Enzyme 2 (ACE2) | -8.1 | Not specified | Viral Infections |
This table is generated based on available data and may not be exhaustive.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For this compound and related terpenoids, QSAR studies can help predict their biological effects based on specific molecular features.
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles of QSAR are broadly applicable to terpenoids. researchgate.net Such analyses typically involve calculating various molecular descriptors, such as lipophilicity (logP), shape indices, and atomic charges, and correlating them with observed biological activities, like cytotoxicity against cancer cells. dovepress.com
A QSAR study on a series of terpenoids for neuroprotective activity, for instance, revealed that lipophilicity, shape, and electrostatic properties were key determinants of their efficacy. researchgate.net This suggests that similar descriptors for this compound could be crucial for its biological functions. The development of a robust QSAR model for bisabolene derivatives could accelerate the discovery of new compounds with enhanced therapeutic properties. mdpi.com
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering deeper insights into the stability of the complex and the specific movements of the molecules. mdpi.com This technique complements the static picture provided by molecular docking.
For instance, MD simulations have been used to study the stability of complexes between ligands and their target proteins. researchgate.net In studies involving other terpenes, MD simulations have shown that the ligand-receptor complexes remain stable over the simulation period, indicating a persistent interaction. researchgate.netresearchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability of the complex and the flexibility of the protein structure, respectively. mdpi.comscispace.com
Ligand-Receptor Interaction Profiling
Ligand-receptor interaction profiling involves a detailed analysis of the non-covalent interactions between a ligand and its biological target. This includes identifying specific amino acid residues in the receptor's binding site that interact with the ligand and characterizing the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ntnu.no
In the context of this compound, understanding its interaction profile is crucial for explaining its mechanism of action. For example, in the study on colorectal cancer targets, identifying the specific amino acids that form bonds with this compound would provide a more precise understanding of how it exerts its effects. nih.govresearchgate.net Similarly, for its interaction with the pregnane X receptor, profiling the interactions would clarify how it modulates the receptor's activity. researchgate.net
Quantum chemical calculations can further refine this understanding by providing detailed information on the electronic structure and energetics of the interactions. researchgate.netacs.org These calculations can help rationalize the observed binding affinities and guide the design of new this compound derivatives with improved binding characteristics.
Future Research Directions and Therapeutic Potential of Alpha Bisabolene
Elucidation of Novel Molecular Targets and Signaling Pathways
A comprehensive understanding of the molecular mechanisms underlying the bioactivities of alpha-bisabolene is fundamental for its development as a therapeutic agent. While research has identified some of its effects, the precise molecular targets and signaling pathways remain largely to be elucidated. Future investigations should focus on:
Identification of Direct Protein Targets: Utilizing techniques such as affinity chromatography, and proteomics-based approaches to identify the specific proteins that this compound directly binds to within the cell.
Pathway Analysis: While research on the related compound, α-bisabolol, has implicated pathways such as NF-κB, MAPK, and PI3K/AKT in its anti-inflammatory and anticancer effects, similar in-depth studies are required for this compound. Investigating the phosphorylation status and activity of key proteins in these and other relevant pathways (e.g., apoptosis, cell cycle regulation) in response to this compound treatment is crucial.
Receptor Interaction Studies: A computational study has suggested that a derivative, cis-Z-alpha-bisabolene epoxide, may act as a ligand for the Pregnane (B1235032) X Receptor (PXR), a key regulator of xenobiotic metabolism. gsconlinepress.com Experimental validation of this interaction and screening for other potential nuclear receptor targets is a promising avenue for research.
Development of Advanced Drug Delivery Systems for Enhanced Efficacy
The therapeutic efficacy of hydrophobic compounds like this compound can be limited by poor solubility and bioavailability. Advanced drug delivery systems offer a promising solution to overcome these challenges. nih.govnih.govkuleuven.be Key research directions include:
Nanoparticle Encapsulation: The development and characterization of lipid-based nanoparticles (LNPs) or polymeric nanoparticles to encapsulate this compound. This can improve its stability, solubility, and facilitate targeted delivery.
Liposomal Formulations: Investigating the use of liposomes as carriers for this compound, which could enhance its delivery to specific tissues and reduce potential systemic toxicity. psu.edu
Emulsion and Micellar Systems: Exploring the formulation of nanoemulsions and micelles to improve the oral bioavailability of this compound.
| Delivery System Type | Potential Advantages for this compound | Research Focus |
| Lipid Nanoparticles (LNPs) | Enhanced stability, controlled release, potential for targeting. | Encapsulation efficiency, stability with antioxidants, in vivo pharmacokinetics. |
| Liposomes | Biocompatibility, ability to encapsulate hydrophobic molecules, targeted delivery. | Formulation optimization, in vitro and in vivo efficacy studies. psu.edu |
| Nanoemulsions/Micelles | Improved solubility and bioavailability for oral administration. | Formulation stability, absorption and metabolism studies. nih.gov |
Exploration of Interactions with the Human Microbiome
The human gut microbiota plays a crucial role in health and disease, and its interaction with natural compounds is an area of growing interest. nih.govmicrobiome-foundation.org The influence of this compound on the microbiome, and vice versa, is currently unknown. Future studies should focus on:
Impact on Microbial Composition: Investigating how oral administration of this compound affects the composition and diversity of the gut microbiota using techniques like 16S rRNA sequencing.
Microbial Metabolism of this compound: Determining whether gut microbes can metabolize this compound, potentially leading to the formation of novel bioactive compounds.
Modulation of Host-Microbe Interactions: While studies have looked at sesquiterpenes like β-bisabolene in the context of herb-gut microbiome interactions, specific research is needed to understand if this compound can modulate the production of microbial metabolites, such as short-chain fatty acids, that influence host immunity. uni-graz.at
Research into this compound as an Advanced Biofuel Component
This compound is a promising precursor for the production of bisabolane (B3257923), a renewable biofuel with properties comparable to D2 diesel. nih.gov Significant research has been conducted in this area, but further optimization is needed.
Metabolic Engineering of Microbial Hosts: Continued efforts to engineer the metabolic pathways of microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris to increase the yield and productivity of this compound. nih.govresearchgate.net This includes optimizing the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.
Utilization of Novel Feedstocks: Research into the production of this compound from sustainable and low-cost feedstocks, such as lignocellulosic biomass, waste cooking oil, and methanol (B129727), is crucial for economic viability. cas.cn
Process Optimization and Scale-up: Developing efficient fermentation and downstream processing techniques to enable the large-scale, cost-effective production of this compound for biofuel applications. cas.cn
| Microbial Host | Key Engineering Strategies | Achieved Titers |
| Escherichia coli | Engineering of the mevalonate pathway, enzyme screening. | >900 mg/L nih.gov |
| Saccharomyces cerevisiae | Expression of bisabolene (B7822174) synthase, pathway engineering. | >900 mg/L nih.gov |
| Pichia pastoris | Overexpression of the mevalonate pathway in peroxisomes, optimization using proteomics. | 1.1 g/L cas.cn |
Identification of Research Gaps for Clinical Translation
For this compound to move from a compound of interest to a clinically relevant molecule, several key research gaps must be addressed. A systematic review of existing literature on bisabolane-type sesquiterpenoids can help to pinpoint areas that require further investigation. researchgate.net
Lack of Preclinical Efficacy Data: While in vitro studies have shown promise, there is a need for more robust in vivo studies in relevant animal models of disease to establish the efficacy of this compound.
Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential. Understanding its metabolic fate and potential for drug-drug interactions is critical for clinical development. A study on a derivative noted its potential to cross the blood-brain barrier, a factor that requires careful consideration. gsconlinepress.com
Long-term Safety and Toxicology: Comprehensive toxicological studies are required to establish a clear safety profile for this compound before it can be considered for human use.
Standardization and Sourcing: The development of standardized methods for the extraction, purification, and quantification of this compound from natural sources or through biotechnological production is necessary to ensure consistency and quality for research and potential therapeutic applications.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as both a valuable therapeutic agent and a sustainable biofuel component.
Q & A
Q. What standardized analytical methods are recommended for identifying and quantifying alpha-bisabolene in plant extracts?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile sesquiterpene identification. Ensure calibration with certified this compound reference standards and validate results using retention indices and spectral library matches (e.g., NIST). For quantification, pair GC-MS with internal standards (e.g., deuterated analogs) to correct for matrix effects . Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as δ 1.60–1.70 ppm (bisabolene protons) .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Methodological Answer: Document reaction conditions exhaustively, including catalysts (e.g., Lewis acids), temperature gradients, and solvent purity. Use high-resolution NMR and chiral chromatography to verify stereochemical outcomes. Publish detailed supplementary materials with step-by-step workflows, raw spectral data, and failure analyses to aid replication . Cross-validate yields using independent labs and report deviations exceeding ±5% .
Q. What statistical approaches are suitable for analyzing this compound’s bioactivity in in vitro assays?
Methodological Answer: For dose-response studies, apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For time-series data, employ mixed-effects models to account for biological variability. Open-source tools like R/Bioconductor provide reproducible pipelines for metabolomics integration .
Q. How should a literature review on this compound’s ecological roles be structured to identify research gaps?
Methodological Answer: Systematically catalog studies by ecosystem (e.g., plant-insect interactions), experimental models, and contradictory findings (e.g., allelopathic vs. symbiotic effects). Use PRISMA guidelines for meta-analyses and prioritize recent publications (post-2020) to highlight understudied areas, such as climate change impacts on biosynthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported anti-inflammatory mechanisms?
Methodological Answer: Conduct comparative studies using isoform-specific inhibitors (e.g., COX-2 vs. LOX) to delineate pathways. Pair transcriptomic profiling (RNA-seq) with cytokine arrays to map signaling cascades. For in vivo models, employ knockout rodents to isolate receptor-mediated effects. Address discrepancies by standardizing cell lines, dosage metrics (µM vs. µg/mL), and exposure durations .
Q. What strategies optimize this compound’s stability in drug-delivery systems?
Methodological Answer: Test encapsulation efficiency in lipid nanoparticles (LNPs) using dynamic light scattering (DLS) and HPLC-UV. Assess oxidative degradation via accelerated stability studies (40°C/75% RH) and stabilize with antioxidants (e.g., α-tocopherol). Use molecular dynamics simulations to predict interactions with polymeric matrices (e.g., PLGA) .
Q. How can multi-omics data be integrated to elucidate this compound’s biosynthetic pathways?
Methodological Answer: Combine genome-wide association studies (GWAS) with metabolomic networks (e.g., GNPS) to pinpoint regulatory genes. Apply CRISPR-Cas9 knockouts in plant models to validate enzyme functions (e.g., bisabolene synthases). Use flux balance analysis (FBA) to model carbon allocation in heterologous hosts (e.g., yeast) .
Q. What experimental designs mitigate confounding variables in this compound’s neuroprotective studies?
Methodological Answer: Implement double-blind protocols in rodent models to reduce observer bias. Control for circadian rhythms by standardizing treatment times. Use LC-MS/MS to differentiate this compound from co-eluting isomers (e.g., β-bisabolene). Apply machine learning (e.g., random forests) to deconvolute pharmacokinetic-pharmacodynamic (PK-PD) relationships .
Methodological Best Practices
- Data Validation : Triangulate findings using orthogonal techniques (e.g., GC-MS, NMR, and X-ray crystallography for structural confirmation) .
- Hypothesis Testing : Frame hypotheses as falsifiable statements (e.g., “this compound reduces IL-6 secretion via NF-κB inhibition”) and pre-register study designs to avoid HARKing (Hypothesizing After Results are Known) .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain ethics approvals for transgenic organism use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
